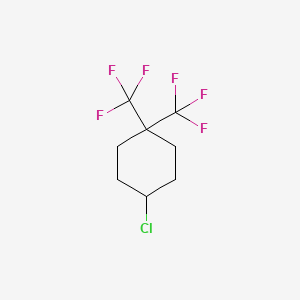![molecular formula C26H41NO4 B14506100 Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate CAS No. 63524-69-6](/img/structure/B14506100.png)
Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate is a chemical compound known for its unique structure and properties It is characterized by the presence of dibutylamino groups attached to a phenyl ring, which is further connected to a propanedioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate typically involves a multi-step process. One common method includes the reaction of 4-(dibutylamino)benzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
化学反応の分析
Types of Reactions
Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibutylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
作用機序
The mechanism of action of Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Dibutyl {[4-(dimethylamino)phenyl]methylidene}propanedioate
- Dibutyl {[4-(methylamino)phenyl]methylidene}propanedioate
- Dibutyl {[4-(ethylamino)phenyl]methylidene}propanedioate
Uniqueness
Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate stands out due to its specific dibutylamino substitution, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds with different substituents.
特性
CAS番号 |
63524-69-6 |
|---|---|
分子式 |
C26H41NO4 |
分子量 |
431.6 g/mol |
IUPAC名 |
dibutyl 2-[[4-(dibutylamino)phenyl]methylidene]propanedioate |
InChI |
InChI=1S/C26H41NO4/c1-5-9-17-27(18-10-6-2)23-15-13-22(14-16-23)21-24(25(28)30-19-11-7-3)26(29)31-20-12-8-4/h13-16,21H,5-12,17-20H2,1-4H3 |
InChIキー |
MERJQKRPZFDBJA-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=C(C(=O)OCCCC)C(=O)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
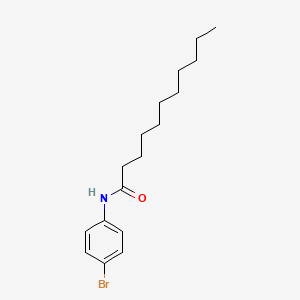
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
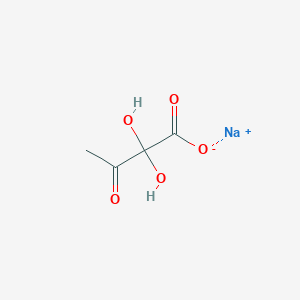
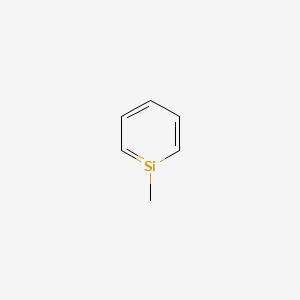
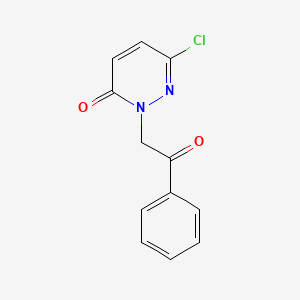

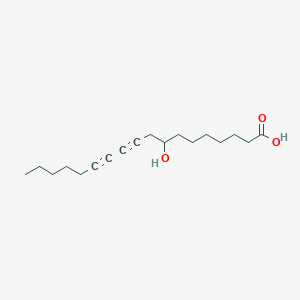
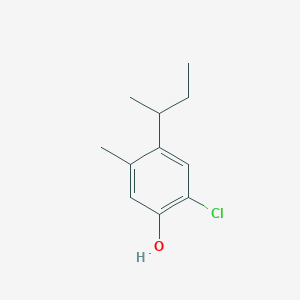
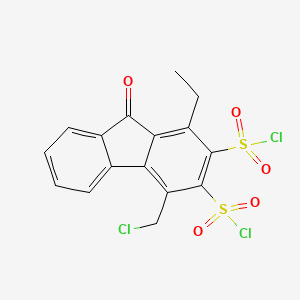

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
